(s)-4-(1-Hydroxyethyl)benzene-1,2-diol

Catalog No.
S14155225
CAS No.
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-4-(1-Hydroxyethyl)benzene-1,2-diol

Product Name

(s)-4-(1-Hydroxyethyl)benzene-1,2-diol

IUPAC Name

4-[(1S)-1-hydroxyethyl]benzene-1,2-diol

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3/t5-/m0/s1

InChI Key

LOXKYYNKSCBYLB-YFKPBYRVSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)O)O

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)O)O)O

The compound (S)-4-(1-Hydroxyethyl)benzene-1,2-diol, also known as 4-(1-hydroxyethyl)benzene-1,2-diol, is a chiral molecule characterized by its hydroxyl and hydroxyethyl substituents on a benzene ring. It has the molecular formula C8H10O3C_8H_{10}O_3 and a molecular weight of approximately 154.16 g/mol. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis.

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Reduction: Reduction reactions may yield different hydroxyethyl-substituted benzene derivatives.
  • Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reaction conditions, such as solvent choice and temperature, are crucial for achieving desired outcomes.

The biological activity of (S)-4-(1-Hydroxyethyl)benzene-1,2-diol has been studied in various contexts. It is known to interact with specific enzymes and receptors, influencing biochemical pathways. Its mechanism of action involves binding to molecular targets within biological systems, which can modulate physiological responses. This compound has shown potential as an antihypotensive agent through its interaction with transition metal complexes, demonstrating its relevance in medicinal chemistry .

The synthesis of (S)-4-(1-Hydroxyethyl)benzene-1,2-diol typically involves the following steps:

  • Starting Materials: Selection of appropriate benzene derivatives and hydroxyethyl precursors.
  • Reaction Conditions: Use of catalysts, solvents, and controlled temperature and pressure to facilitate chemical transformations.
  • Purification: Techniques such as chromatography or recrystallization are employed to obtain the pure compound.

In industrial settings, large-scale reactors and continuous flow processes may be utilized to optimize yield and efficiency while ensuring product quality.

The applications of (S)-4-(1-Hydroxyethyl)benzene-1,2-diol span various fields:

  • Pharmaceuticals: Potential use as an antihypertensive agent due to its biological activity.
  • Organic Synthesis: Serves as a precursor or intermediate in the synthesis of more complex organic molecules.
  • Research: Utilized in studies exploring enzyme interactions and biochemical pathways.

Its unique structure allows it to participate in diverse

Interaction studies involving (S)-4-(1-Hydroxyethyl)benzene-1,2-diol have focused on its complexation with transition metals. These studies have demonstrated that the compound forms stable complexes with various metal ions, which can be quantified using spectrophotometric methods. The stability constants for these complexes indicate significant interactions that could have implications in drug formulation and development .

Several compounds share structural similarities with (S)-4-(1-Hydroxyethyl)benzene-1,2-diol. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
4-(2-Hydroxyethyl)phenolC8H10O3C_8H_{10}O_3Lacks chirality; used in industrial applications
4-Amino-1-hydroxyethyl-benzene-1,2-diolC8H11NO3C_8H_{11}NO_3Contains an amino group; potential pharmaceutical use
4-(Hydroxymethyl)phenolC8H10O3C_8H_{10}O_3Different functional group; used in polymer synthesis
4-(Hydroxypropyl)phenolC9H12O3C_9H_{12}O_3Hydroxypropyl instead of hydroxyethyl; different reactivity

The uniqueness of (S)-4-(1-Hydroxyethyl)benzene-1,2-diol lies in its specific stereochemistry and biological activity, distinguishing it from other similar compounds that may not exhibit the same pharmacological properties .

Oxidative Bromination of Tyrosol Derivatives

Oxidative bromination remains a cornerstone of hydroxytyrosol synthesis, particularly when starting from tyrosol (4-hydroxyphenethyl alcohol), a readily available precursor derived from olive oil production waste. The process involves a two-step sequence: selective bromination followed by methoxylation. In a representative protocol, tyrosol undergoes bromination using sodium bromide (NaBr) and oxone in acetone, yielding monobromo- or dibromo-tyrosol derivatives. Subsequent methoxylation in dimethylformamide (DMF) at 100°C facilitates the replacement of bromine atoms with hydroxyl groups, ultimately producing hydroxytyrosol.

Recent optimizations have explored eco-friendly solvents such as dimethyl carbonate (DMC), which minimizes side reactions like carboxymethylation. For instance, methoxylation in DMC at 90°C selectively generates benzodihydrofuran intermediates, whereas DMF at 120°C promotes aromatization to benzofuran derivatives. This solvent-dependent selectivity enables precise control over reaction outcomes, with yields exceeding 70% under optimized conditions.

Table 1: Comparison of Solvent Effects in Methoxylation Reactions

SolventTemperature (°C)Product SelectivityYield (%)
DMC90Benzodihydrofuran68–72
DMF120Benzofuran72–75

Catalytic Hydrogenation of 3,4-Dihydroxyphenylacetic Acid Precursors

While less extensively documented in the provided literature, catalytic hydrogenation of 3,4-dihydroxyphenylacetic acid (DOPAC) precursors represents a plausible route to hydroxytyrosol. DOPAC, a metabolite of dopamine, contains the catechol moiety essential for hydroxytyrosol’s bioactivity. Theoretical pathways suggest that hydrogenation of DOPAC’s carboxylic acid group could yield the corresponding alcohol, though direct experimental evidence remains sparse in the reviewed sources. Further research is needed to validate this approach’s feasibility and efficiency.

Palladium-Mediated Decarboxylation Reactions

Palladium-catalyzed decarboxylation has been explored as an alternative to traditional bromination methods. Early approaches employed palladium complexes with costly ligands to facilitate aryl–oxygen bond formation. However, recent advancements prioritize ligand-free systems to reduce production costs. For example, copper-mediated oxidative cyclization in DMC achieves intramolecular etherification, forming benzodihydrofuran scaffolds without noble metal catalysts. This shift underscores the industry’s move toward sustainable and cost-effective methodologies.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

154.062994177 g/mol

Monoisotopic Mass

154.062994177 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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